![molecular formula C15H18N2O2S B262900 4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as NSC-743380 and has a molecular formula of C16H20N2O2S.
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in the growth of cancer cells or inflammation. It may also act on neurotransmitters in the brain to exert its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide has a low toxicity profile and does not cause significant adverse effects in animal models. It has been shown to reduce tumor growth and inflammation, and it may also have neuroprotective effects in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide in lab experiments is its low toxicity profile, which makes it a safe compound to use in animal models. Additionally, its potential therapeutic applications make it an attractive compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, research could be conducted to develop more efficient synthesis methods for this compound. Overall, the potential therapeutic applications of 4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide make it an attractive compound for further research.
Synthesis Methods
The synthesis of 4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide involves the reaction of 2-cyclohexen-1-yl-ethanamine with 4-cyanobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The final product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide has shown potential therapeutic applications in scientific research. It has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders.
properties
Product Name |
4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c16-12-14-6-8-15(9-7-14)20(18,19)17-11-10-13-4-2-1-3-5-13/h4,6-9,17H,1-3,5,10-11H2 |
InChI Key |
UNRUWZYSZFZCAL-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




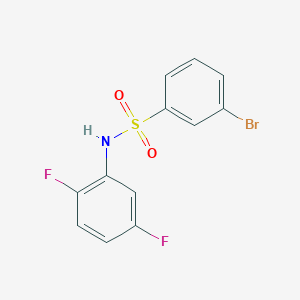
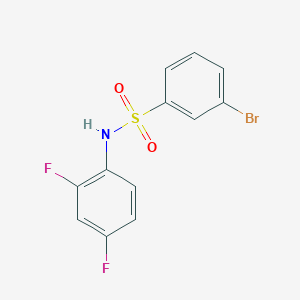

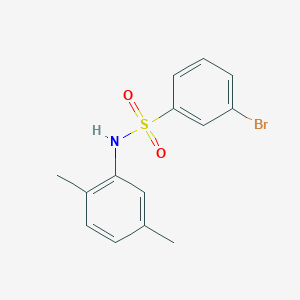
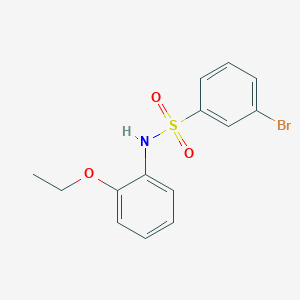
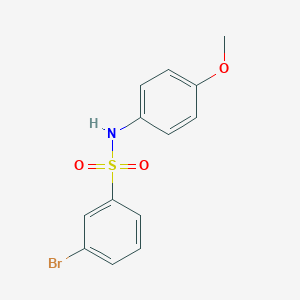
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)

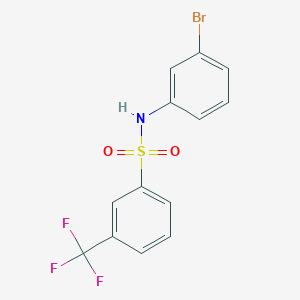
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
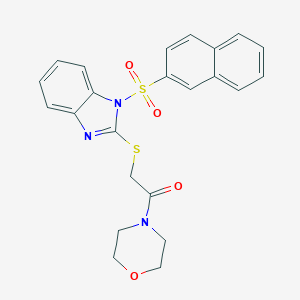
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
